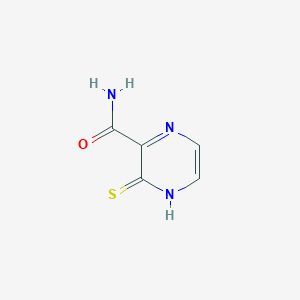

3-Thioxo-3,4-dihydropyrazine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-Thioxo-3,4-dihydropyrazine-2-carboxamide is a derivative of dihydropyrazine, which is a class of heterocyclic compounds. These compounds are characterized by a pyrazine ring, a six-membered ring with two nitrogen atoms, and are of interest due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions and can be achieved through various methods. For instance, the synthesis of 4-alkyl-6-amino-N3,N5-diaryl-2-thioxo-1,2,3,4-tetrahydropyridine-3,5-dicarboxamides is performed via enantioselective reactions involving 3-amino-N-aryl-3-thioxopropanamides, N-aryl-2-cyanoacetamide, and aliphatic aldehydes, with the possibility of regioselective alkylation at the sulfur atom . Similarly, one-pot condensations have been used to create 4-unsubstituted derivatives of 2-oxo(thioxo)-1,2-dihydropyridine-3-carbonitriles and related compounds, which can then be subjected to alkylation .

Molecular Structure Analysis

The molecular structure of these compounds can be complex, with the possibility of multiple stereocenters and functional groups. For example, the crystal structure of a related compound, ethyl 2,4-dimethyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, has been determined, revealing a thioamide functional group and necessitating the revision of a previously proposed structure . Structural analysis is often complemented by vibrational spectroscopy (FTIR and FT-Raman) and theoretical methods such as density functional theory (DFT) to obtain detailed information about the geometrical parameters, energies, and wavenumbers .

Chemical Reactions Analysis

The chemical reactivity of these compounds includes the ability to undergo various reactions, such as alkylation. For instance, 2-(2-amino-2-oxoethyl)-6-thioxo-1,6-dihydropyrimidine-5-carboxamides, synthesized from the interaction of 3-amino-3-thioxopropanamides with certain derivatives, can be alkylated to form 4-(alkylthio)pyrimidine-5-carboxamide derivatives . Additionally, reactions with oxamic acid thiohydrazides and phenacyl bromides have been used to synthesize 2-carboxamide-substituted 1,3,4-thiadiazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and functional groups. The crystal and molecular structure, as well as the hydrogen bond interactions, play a significant role in the stability of these compounds . The electronic properties, such as the first order hyperpolarizability and charge distribution, are also important and can be analyzed using methods like NBO analysis and HOMO-LUMO analysis .

Wirkmechanismus

Target of Action

The primary targets of 3-Thioxo-3,4-dihydropyrazine-2-carboxamide are currently unknown

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Thioxo-3,4-dihydropyrazine-2-carboxamide is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.

Eigenschaften

IUPAC Name |

2-sulfanylidene-1H-pyrazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3OS/c6-4(9)3-5(10)8-2-1-7-3/h1-2H,(H2,6,9)(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJSEECIBJJAOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=S)N1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Thioxo-3,4-dihydropyrazine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

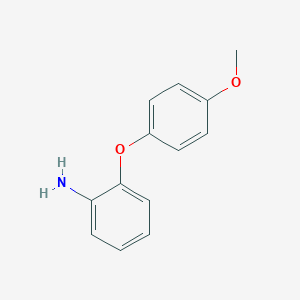

![N-[2-(4-methoxyphenoxy)phenyl]methanesulfonamide](/img/structure/B150814.png)

![1H-Pyrrolo[2,3-B]pyridine-5-methanamine](/img/structure/B150823.png)

![2-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-(pyridin-4-ylmethyl)phthalazin-1-one](/img/structure/B150834.png)